molecular formula C18H18FNO3S B1468045 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one CAS No. 947502-66-1

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one

Cat. No.: B1468045
CAS No.: 947502-66-1
M. Wt: 347.4 g/mol
InChI Key: OHANBBNBMKFHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Degradation and Characterization of Prasugrel :

    • Prasugrel hydrochloride undergoes degradation under various stress conditions, producing several degradation products, including the compound . Techniques like Gas Chromatography/Mass Spectrometry (GC/MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) have been employed to characterize these degradation products (Housheh, Trefi, & Chehna, 2017).
    • Another study focused on identifying, synthesizing, and characterizing related substances (impurities) of Prasugrel, including the compound . Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Mass Spectrometry (LC–MS) were utilized for this purpose (Sampath et al., 2012).
  • Synthesis and Formation in Prasugrel Preparation :

    • Research has been conducted on the synthesis of impurities formed during the preparation of Prasugrel hydrochloride. This involves understanding the chemical reactions and processes that lead to the formation of such compounds, including the one (Sastry, 2013).
    • The biotransformation of Prasugrel and its conversion into active metabolites involves various enzymatic processes. Studies have explored these metabolic pathways, providing insights into how compounds like the one are formed and transformed within the body (Williams et al., 2008).
  • Chemical Analysis in Tablet Forms :

    • A study was conducted to identify and characterize the degradation products of Prasugrel hydrochloride tablets using LC-MS technique. This included the analysis of the compound as one of the degradation products (Arar, Sweidan, & Qasem, 2018).

Properties

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-14-4-2-1-3-13(14)16(17(22)11-5-6-11)20-8-7-18(23)12(10-20)9-15(21)24-18/h1-4,9,11,16,23H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHANBBNBMKFHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4(C(=CC(=O)S4)C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947502-66-1
Record name Desacetyl hydroxyprasugrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947502661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESACETYL HYDROXYPRASUGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ1QGJ5J3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 2
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 3
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 4
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 5
Reactant of Route 5
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Reactant of Route 6
Reactant of Route 6
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one
Customer
Q & A

Q1: What is the significance of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one in the context of prasugrel hydrochloride tablets?

A1: This compound, referred to as "impurity 2" in the research article [], is a degradation product of prasugrel hydrochloride. It forms specifically during neutral hydrolysis in the presence of magnesium stearate, a common pharmaceutical excipient. [] The identification and characterization of this impurity are crucial for several reasons:

    Q2: How was this compound characterized in the study?

    A2: The researchers employed a combination of analytical techniques to elucidate the structure of this impurity:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method was crucial for separating the impurity from other components in the degraded sample and determining its mass-to-charge ratio, providing valuable clues about its structure. []
    • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided detailed information about the connectivity and arrangement of atoms within the molecule, ultimately confirming the proposed structure of the impurity. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.